1-Amino vs. 1-Unsubstituted Pyrazole-5-Carboxamide Scaffolds
The presence of a 1-amino group on the pyrazole ring distinguishes 1-Amino-N,N-diethyl-1H-pyrazole-5-carboxamide (CAS 215610-28-9) from the more common 1-unsubstituted pyrazole-5-carboxamides. This substitution introduces an additional hydrogen-bond donor at the N1 position, which can significantly alter ligand-target interactions. In the context of receptor for advanced glycation end products (RAGE) inhibitor development, SAR studies on pyrazole-5-carboxamide series demonstrate that N1-substitution patterns directly influence both in vitro inhibitory activity and aqueous solubility [1]. While 1-Amino-N,N-diethyl-1H-pyrazole-5-carboxamide itself has not been directly characterized in these assays, the class-level SAR indicates that the 1-amino group provides a distinct pharmacophore element compared to N1-unsubstituted or N1-alkylated analogs [2].
| Evidence Dimension | Structural differentiation via N1-substitution |
|---|---|
| Target Compound Data | 1-Amino group at N1 position; N,N-diethylcarboxamide at C5 |
| Comparator Or Baseline | 1-Unsubstituted pyrazole-5-carboxamides; 1-Methyl-pyrazole-5-carboxamides |
| Quantified Difference | Qualitative structural difference: additional H-bond donor capability at N1 |
| Conditions | Structural comparison based on SAR trends in pyrazole-5-carboxamide series |
Why This Matters
This structural distinction is critical for medicinal chemists conducting SAR studies, as the 1-amino group may confer unique binding interactions not achievable with 1-unsubstituted or 1-alkylated analogs.
- [1] Han YT, et al. Pyrazole-5-carboxamides, novel inhibitors of receptor for advanced glycation end products (RAGE). European Journal of Medicinal Chemistry, 2014, 79: 128-142. View Source
- [2] PubChem. 1H-Pyrazole-5-carboxamide Scaffold Analysis. View Source
